

# Physicochemical Properties of Anthracen-2-ol: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: anthracen-2-ol

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This technical guide provides a comprehensive overview of the core physicochemical properties of **anthracen-2-ol** (also known as 2-hydroxyanthracene). The information herein is intended to support research, drug discovery, and development activities by providing essential data on the compound's behavior and characteristics. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes a standard experimental workflow.

## Core Physicochemical Data

The fundamental physicochemical properties of **anthracen-2-ol** are summarized in the table below. These parameters are critical for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental and formulation contexts.

Property	Value	Source(s)
Molecular Formula	C <sub>14</sub> H <sub>10</sub> O	[1][2]
Molecular Weight	194.23 g/mol	[1][2]
Melting Point	166 °C	[2]
Boiling Point	290.68 °C (rough estimate)	[2]
Density	1.0550 g/cm <sup>3</sup> (rough estimate)	[2]
Water Solubility	91.67 mg/L (at 20 °C)	[2]
pKa	9.57 ± 0.30 (Predicted)	[2]
LogP (Octanol-Water Partition Coefficient)	3.94	[3]

## Experimental Protocols

While specific experimental reports for the determination of all of **anthracen-2-ol**'s properties are not readily available in the public domain, the following sections describe standard, validated methodologies that are broadly applicable for the determination of these key physicochemical parameters for organic compounds.

### Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.[3]

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **anthracen-2-ol** is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[2]
- **Apparatus Setup:** The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer's bulb.[3] This assembly is then placed in a heating

apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[3]

- Heating and Observation: The apparatus is heated slowly and uniformly, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[3]
- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid sample has turned into a clear liquid (completion of melting). This range is reported as the melting point. [4] For accuracy, the determination should be repeated with fresh samples until consistent values are obtained.

## Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical determinant of a drug's bioavailability and formulation possibilities. The shake-flask method is a standard technique for its measurement.[5]

Methodology:

- Sample Preparation: An excess amount of solid **anthracen-2-ol** is added to a known volume of purified water (or a relevant buffer solution) in a sealed, screw-capped vial.[6]
- Equilibration: The vial is agitated in a constant temperature bath, typically for 24 to 48 hours, to ensure that equilibrium between the solid and dissolved states is reached.[5]
- Phase Separation: After equilibration, the suspension is allowed to stand, permitting the undissolved solid to settle.[6]
- Sample Analysis: A sample of the supernatant is carefully withdrawn and filtered (using a filter that does not bind the compound) or centrifuged to remove any remaining solid particles.[5]
- Quantification: The concentration of **anthracen-2-ol** in the clear aqueous phase is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard calibration curve.[5]

## LogP (Octanol-Water Partition Coefficient) Determination

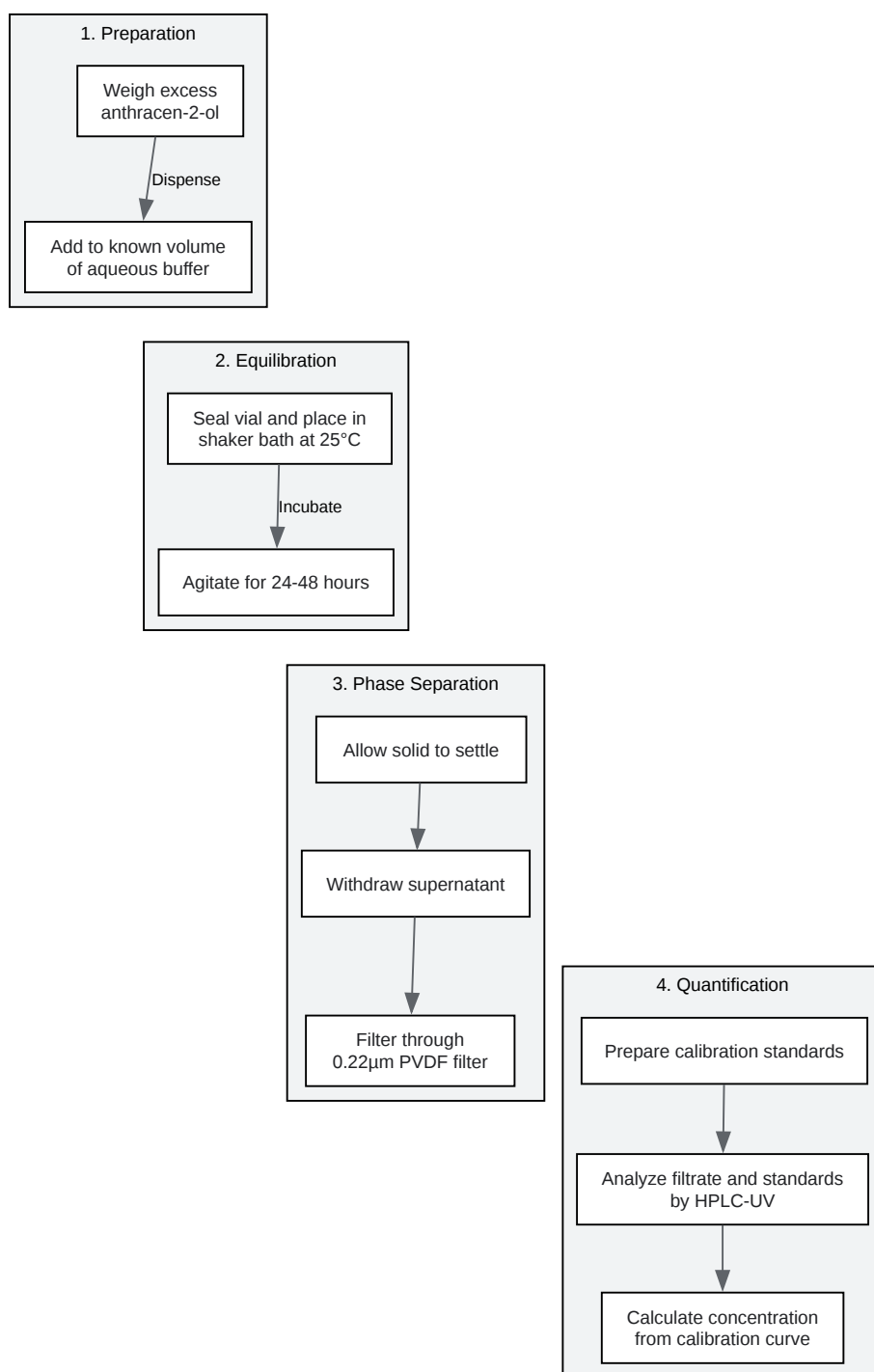
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. It can be determined experimentally or calculated.<sup>[7]</sup>

Methodology (HPLC Method):

- Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column with the known LogP values of a set of standard compounds.<sup>[8]</sup>
- System Setup: A reverse-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and water.<sup>[9]</sup>
- Calibration: A series of standard compounds with well-established LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor ( $\log k'$ ) against the known LogP values.
- Sample Analysis: A solution of **anthracen-2-ol** is injected into the same HPLC system under identical conditions, and its retention time is measured.
- LogP Calculation: The retention factor for **anthracen-2-ol** is calculated from its retention time, and its LogP value is then determined by interpolation from the calibration curve.<sup>[8]</sup>

## Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of aqueous solubility using the shake-flask method, a fundamental procedure in physicochemical characterization.



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- To cite this document: BenchChem. [Physicochemical Properties of Anthracen-2-ol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021771#physicochemical-properties-of-anthracen-2-ol]

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